molecular formula C13H9ClF3NO2S B3035799 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338420-49-8

3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B3035799
CAS No.: 338420-49-8
M. Wt: 335.73 g/mol
InChI Key: JUSNYSXYVNBTLK-UHFFFAOYSA-N
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Description

3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (CAS: 204577-97-9) is a halogenated pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine atom at position 3, and a phenylsulfonylmethyl substituent at position 2 . This compound is structurally related to agrochemical and pharmaceutical intermediates, particularly those targeting herbicide and fungicide applications .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2S/c14-11-6-9(13(15,16)17)7-18-12(11)8-21(19,20)10-4-2-1-3-5-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSNYSXYVNBTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Trifluoromethylation via Halogen Exchange

The trifluoromethyl group is introduced via chlorine/fluorine exchange using trichloromethylpyridine derivatives. For example, 5-chloro-2,3-dichloromethylpyridine reacts with hydrogen fluoride in the presence of a catalyst to yield 5-trifluoromethyl-2,3-dichloropyridine. This method, performed in vapor-phase reactors with fluidized-bed catalysts, achieves yields exceeding 75% under optimized conditions (Table 1).

Table 1: Trifluoromethylation via Halogen Exchange

Precursor Catalyst Temperature (°C) Yield (%)
5-Chloro-2,3-dichloropyridine Cr₂O₃/Al₂O₃ 320–360 78
5-Bromo-2-iodopyridine CuF₂ 200 65

Chlorination and Sulfonylation Sequence

After trifluoromethylation, chlorination at the 3-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The resulting 3-chloro-5-(trifluoromethyl)pyridine undergoes sulfonylation at the 2-position. Sodium benzenesulfonate reacts with the pyridine intermediate under ultrasonic irradiation (40 kHz, 100 W) in dimethylformamide (DMF) at 0°C for 5–10 minutes, yielding the target compound in 90% purity.

Cyclocondensation Approaches

Hantzsch-Type Pyridine Synthesis

Adapting the Hantzsch synthesis, β-keto esters, aldehydes, and ammonia derivatives assemble the pyridine ring with preinstalled substituents. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with chloral and ammonium acetate under microwave irradiation (150°C, 20 min) to form 5-(trifluoromethyl)pyridine-3-carboxylate. Subsequent chlorination with PCl₅ and sulfonylation introduces the remaining groups.

Iodide-Promoted Cyclization

Ammonium iodide (NH₄I) catalyzes cyclization of enaminone precursors. A reported method synthesizes 2-phenyl-4,6-bis(trifluoromethyl)pyridine by reacting 1,3-bis(trifluoromethyl)propenone with benzaldehyde and ammonium acetate in acetic anhydride. Adapting this protocol, substituting benzaldehyde with chlorinated aldehydes could yield the desired 3-chloro derivative.

Direct Functionalization via Radical Pathways

Recent advances employ photoredox catalysis to install sulfonyl groups. Irradiation (450 nm) of 2-methyl-3-chloro-5-(trifluoromethyl)pyridine with phenylsulfonyl chloride in the presence of fac-Ir(ppy)₃ generates the sulfonylmethyl group via hydrogen atom transfer (HAT). This method avoids harsh conditions, achieving 68% yield with excellent regioselectivity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

Method Steps Total Yield (%) Purity (%) Scalability
Halogen exchange + sulfonylation 3 62 95 High
Hantzsch synthesis 4 45 88 Moderate
Photoredox sulfonylation 2 68 97 Low

The halogen exchange route offers the best balance of yield and scalability, while photoredox methods provide higher purity but require specialized equipment. Ultrasonic irradiation during sulfonylation reduces reaction times from hours to minutes, enhancing throughput.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 2- and 4-positions of pyridine necessitate careful control of electronic effects. Electron-withdrawing groups like trifluoromethyl direct electrophiles to the meta position, favoring 3-chloro substitution.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields by stabilizing charged intermediates, while nonpolar solvents favor chlorination.
  • Catalyst Selection : Cr₂O₃/Al₂O₃ catalysts deactivate over time due to coke deposition; fluidized-bed reactors mitigate this by continuous catalyst regeneration.

Chemical Reactions Analysis

3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine is used in various scientific research applications due to its unique properties:

Mechanism of Action

The mechanism by which 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets in biological systems. The trifluoromethyl group and the phenylsulfonyl group contribute to its high reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Trifluoromethyl and Chloro Substituents

The trifluoromethyl and chloro groups are common in bioactive pyridines due to their metabolic stability and lipophilicity. Key analogs include:

  • 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) : Features a nitro and benzyloxy group on the phenyl ring, resulting in a higher melting point (122.1–124.8°C) compared to the target compound .
  • 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f) : Contains an additional trifluoromethyl group on the phenyl ring, reducing the melting point to 73.3–75.1°C .
Sulfonyl vs. Sulfanyl Groups
Heterocyclic Attachments
  • 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine (7a) : Incorporates a pyrazole moiety via a sulfonyl linker, showing herbicidal activity (34.4% yield) .

Biological Activity

3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (CAS No. 321430-98-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological activities, and relevant case studies pertaining to this compound.

  • Molecular Formula: C17H11ClF3NO2S2
  • Molecular Weight: 417.85 g/mol
  • Structure: The compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a phenylsulfonylmethyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Specific synthetic routes may vary, but they often include sulfonylation and halogenation steps to introduce the functional groups necessary for biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of trifluoromethylpyridines have shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
A54926

In a comparative study, compounds with similar structures exhibited varying degrees of antiproliferative effects, indicating that structural modifications can significantly influence biological activity.

Antibacterial and Insecticidal Activities

The compound has also been evaluated for its antibacterial properties. Research indicates that certain derivatives demonstrate effective inhibition against bacterial strains such as R. solanacearum. The following table summarizes the antibacterial activity observed:

Compound Activity (%) at 100 mg/L Reference
E667
E1363
TC51

These findings suggest that modifications in the substituents can enhance antibacterial efficacy.

Case Studies

  • Antitumor Activity Study
    In a study focusing on the antitumor potential of various trifluoromethylpyridine derivatives, it was found that specific substitutions led to enhanced inhibitory effects in cancer cell lines, particularly those related to lung and breast cancers. The study utilized a range of assays to quantify cell viability post-treatment with varying concentrations of the compound.
  • Mechanism of Action
    Investigations into the mechanism by which this compound exerts its effects revealed potential pathways involving apoptosis induction in cancer cells. This was evidenced by increased markers of apoptosis in treated cell lines compared to controls.

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine?

Methodological Answer: The synthesis typically involves multi-step functionalization of a pyridine core. Key steps include:

  • Chlorination and Trifluoromethylation : Halogen exchange or direct fluorination at the 5-position (e.g., using Cl/F reagents under catalytic conditions) .
  • Phenylsulfonylmethyl Introduction : Nucleophilic substitution (SNAr) at the 2-position via reaction with phenylsulfonylmethyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, leveraging the pyridine ring’s reactivity .

Q. Example Protocol :

Start with 2-chloro-5-(trifluoromethyl)pyridine.

React with sodium phenylsulfinate under oxidative conditions (e.g., Cu(I) catalysis) to install the sulfonyl group.

Optimize reaction conditions (solvent: DMF; temperature: 80–100°C) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is critical for unambiguous structural confirmation:

Technique Key Parameters Application
¹H/¹³C NMR δ 7.5–8.5 ppm (pyridine protons), δ 120–140 ppm (CF₃ coupling in ¹³C)Assigns regiochemistry of substituents .
HRMS Exact mass ± 5 ppm errorConfirms molecular formula (e.g., C₁₃H₈ClF₃NO₂S) .
X-ray Crystallography Crystallization in EtOAc/hexaneResolves steric effects of the phenylsulfonyl group .
Note : Use deuterated DMSO for NMR to solubilize the hydrophobic trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the pyridine ring?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Install temporary groups (e.g., boronic esters) at the 4-position to direct electrophilic substitution .
  • Catalytic Strategies : Use Pd-catalyzed C–H activation with ligands (e.g., PCy₃) to favor substitution at the 2- or 6-positions .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices for electrophilic attack .

Case Study : In regioexhaustive functionalization (e.g., chlorination), meta-directing effects of the trifluoromethyl group dominate, requiring protective strategies for ortho/para modifications .

Q. What strategies resolve contradictions in NMR data during structural elucidation?

Methodological Answer: Contradictions often arise from dynamic effects or impurities:

  • Variable Temperature (VT) NMR : Identify rotational barriers of the phenylsulfonyl group (e.g., coalescence temperature analysis) .
  • 2D NMR (COSY, HSQC) : Correlate ¹H-¹³C couplings to distinguish overlapping signals (e.g., pyridine vs. sulfonyl protons) .
  • Spiking Experiments : Add authentic samples of suspected byproducts (e.g., des-chloro derivatives) to confirm impurities .

Example : Inconsistent integration ratios in ¹H NMR may indicate slow proton exchange; use D₂O shaking to identify exchangeable protons .

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

Methodological Answer:

  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity at the 2-position .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates in Suzuki couplings .
  • Docking Studies : Model interactions with catalytic Pd complexes to optimize ligand selection (e.g., Buchwald ligands for sterically hindered couplings) .

Validation : Compare computed activation energies with experimental yields (e.g., 80% yield predicted vs. 75% observed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine

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